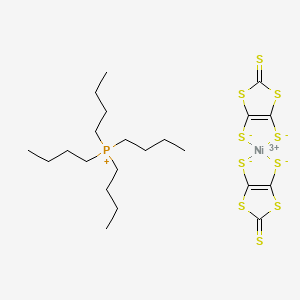
Tetrabutylphosphonium Bis(1,3-dithiole-2-thione-4,5-dithiolato)nickel(III) Complex
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrabutylphosphonium Bis(1,3-dithiole-2-thione-4,5-dithiolato)nickel(III) Complex is a complex compound that has garnered significant interest due to its unique chemical and physical properties. This compound is part of a broader class of metal complexes with 1,3-dithiole-2-thione-4,5-dithiolate ligands, which are known for their intriguing electronic and molecular characteristics .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tetrabutylphosphonium Bis(1,3-dithiole-2-thione-4,5-dithiolato)nickel(III) Complex typically involves the reaction of nickel salts with 1,3-dithiole-2-thione-4,5-dithiolate ligands under controlled conditions. The reaction is often carried out in the presence of tetrabutylphosphanium as a stabilizing agent. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis of this compound on a larger scale would likely involve similar reaction conditions as those used in laboratory settings, with optimizations for scalability and cost-effectiveness .
Análisis De Reacciones Químicas
Types of Reactions
Tetrabutylphosphonium Bis(1,3-dithiole-2-thione-4,5-dithiolato)nickel(III) Complex undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to changes in its oxidation state and electronic properties.
Reduction: Reduction reactions can also occur, often involving the use of reducing agents such as sodium borohydride.
Substitution: The ligands in the compound can be substituted with other ligands, altering its chemical and physical properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The conditions for these reactions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state complexes, while substitution reactions can produce a variety of ligand-modified complexes .
Aplicaciones Científicas De Investigación
Tetrabutylphosphonium Bis(1,3-dithiole-2-thione-4,5-dithiolato)nickel(III) Complex has several scientific research applications:
Chemistry: It is used as a model compound in studies of metal-ligand interactions and electronic properties.
Biology: The compound’s unique properties make it a candidate for studies in bioinorganic chemistry.
Medicine: Research is ongoing into its potential use in medical applications, particularly in drug delivery systems.
Industry: The compound is explored for its potential use in dye-sensitized solar cells and other photovoltaic applications
Mecanismo De Acción
The mechanism by which Tetrabutylphosphonium Bis(1,3-dithiole-2-thione-4,5-dithiolato)nickel(III) Complex exerts its effects involves its interaction with molecular targets through its ligands. The compound’s electronic properties allow it to participate in electron transfer processes, which are crucial in its applications in photovoltaic devices. The pathways involved often include interactions with semiconductor surfaces, such as titanium dioxide, where the compound can act as a sensitizer .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other metal complexes with 1,3-dithiole-2-thione-4,5-dithiolate ligands, such as:
- Palladium(2+);2-sulfanylidene-1,3-dithiole-4,5-dithiolate
- Platinum(2+);2-sulfanylidene-1,3-dithiole-4,5-dithiolate
Uniqueness
What sets Tetrabutylphosphonium Bis(1,3-dithiole-2-thione-4,5-dithiolato)nickel(III) Complex apart is its specific electronic configuration and the stability provided by the tetrabutylphosphanium ligand. This stability enhances its performance in applications such as dye-sensitized solar cells, making it a unique and valuable compound in scientific research .
Propiedades
IUPAC Name |
nickel(3+);2-sulfanylidene-1,3-dithiole-4,5-dithiolate;tetrabutylphosphanium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36P.2C3H2S5.Ni/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2*4-1-2(5)8-3(6)7-1;/h5-16H2,1-4H3;2*4-5H;/q+1;;;+3/p-4 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJMGEZJKYPAWTM-UHFFFAOYSA-J |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[P+](CCCC)(CCCC)CCCC.C1(=C(SC(=S)S1)[S-])[S-].C1(=C(SC(=S)S1)[S-])[S-].[Ni+3] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36NiPS10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
710.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
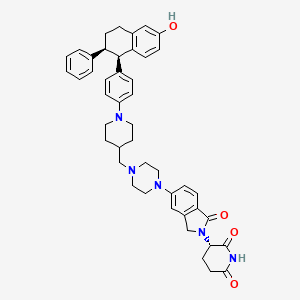

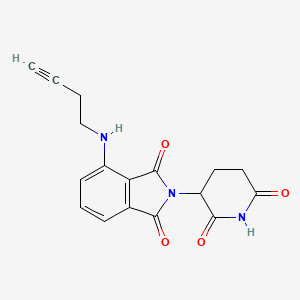


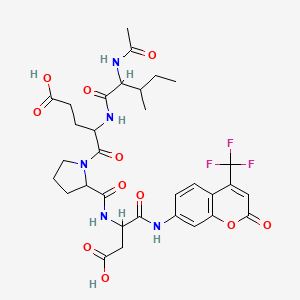

![1,3-Bis-(2,6-diisopropylphenyl)-[1,3,2]diazaphospholidine 2-oxide](/img/structure/B8192841.png)
![(1Z)-1-[(2-methylphenyl)hydrazinylidene]naphthalen-2-one](/img/structure/B8192852.png)
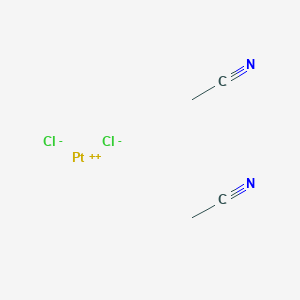
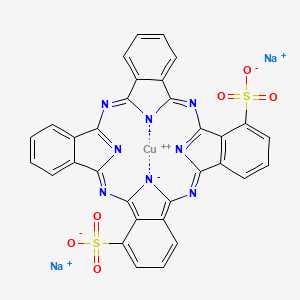
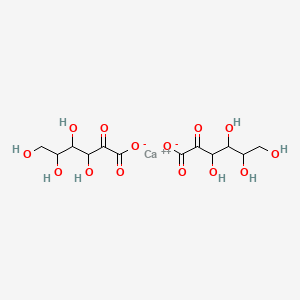
![disodium;(3E)-5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-oxo-3-(phenylhydrazinylidene)naphthalene-2,7-disulfonate](/img/structure/B8192877.png)
![5-[(3-Chlorocyclohexyl)amino]benzo[c][2,6]naphthyridine-8-carboxylic acid](/img/structure/B8192879.png)
